

Initial Characterization of Bis(4-methylphenyl) propanedioate: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-methylphenyl)
propanedioate*

Cat. No.: *B089134*

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Abstract

This document provides a detailed technical overview of **Bis(4-methylphenyl) propanedioate**, a diaryl ester of malonic acid. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates foundational knowledge, proposes a viable synthetic route, predicts spectral characteristics, and explores potential biological activities based on analogous structures. This paper aims to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

Bis(4-methylphenyl) propanedioate, also known as bis(p-tolyl) malonate, is an aromatic organic compound with the chemical formula $C_{17}H_{16}O_4$. As a diaryl propanedioate, it possesses a structural motif that is of interest in medicinal chemistry and materials science. Diaryl esters and related compounds have demonstrated a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. This guide provides an initial characterization to facilitate further research and development.

Physicochemical Properties

A summary of the basic physicochemical properties of **Bis(4-methylphenyl) propanedioate** is presented in Table 1.

Table 1: Physicochemical Properties of **Bis(4-methylphenyl) propanedioate**

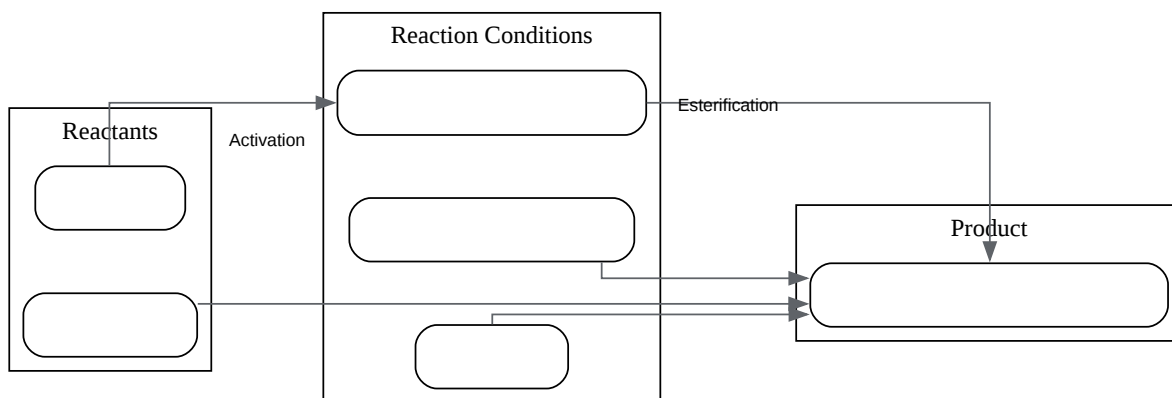
Property	Value
Molecular Formula	C ₁₇ H ₁₆ O ₄
Molecular Weight	284.31 g/mol
IUPAC Name	Bis(4-methylphenyl) propanedioate
CAS Number	15014-23-0[1]
Predicted LogP	4.0
Predicted Hydrogen Bond Donors	0
Predicted Hydrogen Bond Acceptors	4
Predicted Rotatable Bond Count	6

Synthesis

A specific, detailed experimental protocol for the synthesis of **Bis(4-methylphenyl) propanedioate** is not readily available in the peer-reviewed literature. However, based on general methods for the synthesis of diaryl malonates, a plausible synthetic route is proposed.

Proposed Synthetic Pathway

The most direct method for the synthesis of **Bis(4-methylphenyl) propanedioate** is the esterification of malonic acid with p-cresol. A common approach involves the use of a dehydrating agent or the conversion of malonic acid to a more reactive species like malonyl chloride.



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Caption: Proposed synthesis workflow for **Bis(4-methylphenyl) propanedioate**.

Experimental Protocol (Proposed)

- **Activation of Malonic Acid:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, malonic acid (1 equivalent) is suspended in an inert solvent such as toluene. Thionyl chloride (2.2 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours to form malonyl chloride. The excess thionyl chloride and solvent can be removed under reduced pressure.
- **Esterification:** To the resulting malonyl chloride, a solution of p-cresol (2.2 equivalents) in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 equivalents) is added dropwise at 0 °C.
- **Reaction Work-up:** The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of **Bis(4-methylphenyl) propanedioate**.

Table 2: Predicted Spectroscopic Data for **Bis(4-methylphenyl) propanedioate**

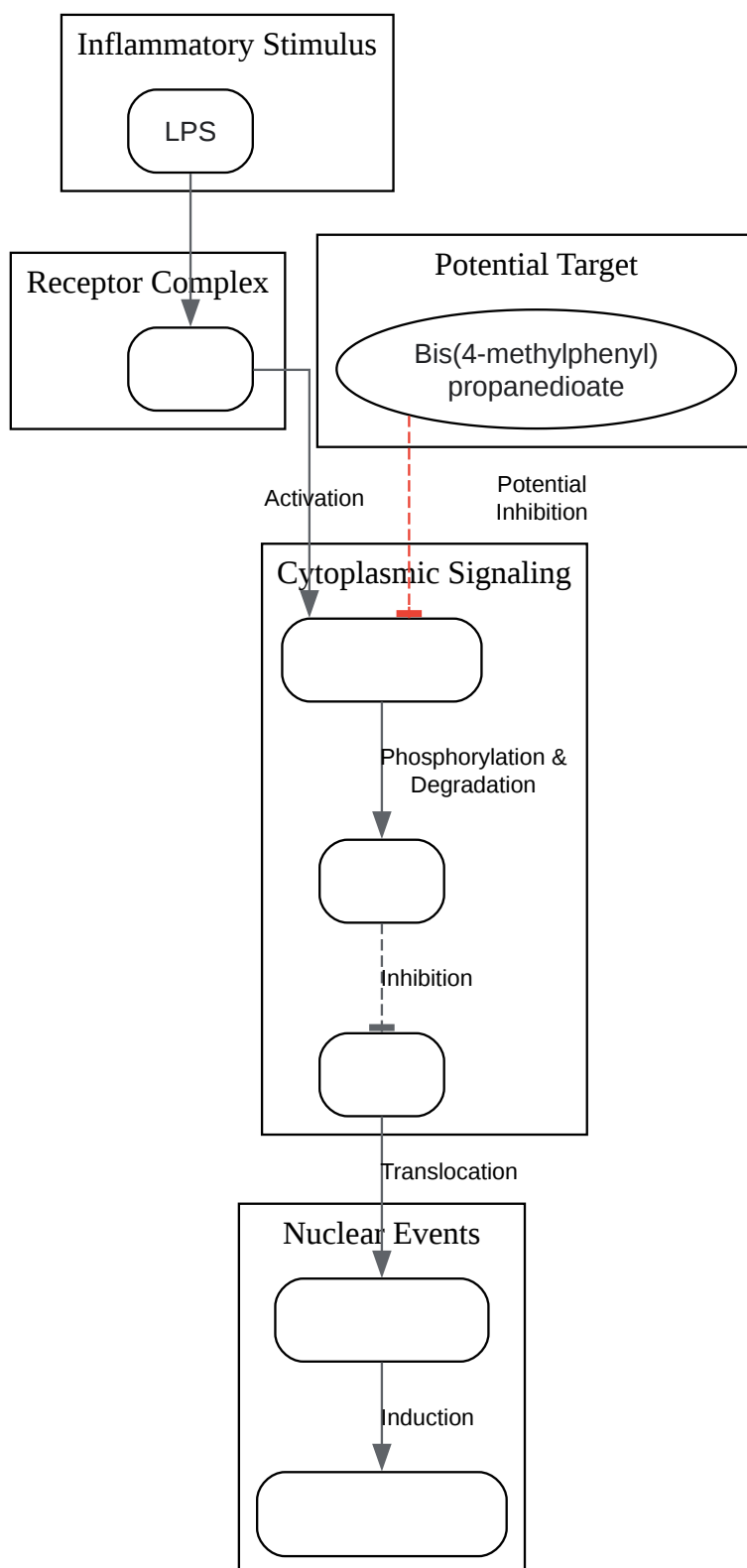
Technique	Predicted Features
¹ H NMR	- Aromatic protons (AA'BB' system) on the p-tolyl groups: ~7.0-7.3 ppm. - Methylene protons (-CH ₂ -) of the propanedioate backbone: ~3.5-4.0 ppm. - Methyl protons (-CH ₃) on the p-tolyl groups: ~2.3-2.4 ppm.
¹³ C NMR	- Carbonyl carbon (-C=O): ~165-170 ppm. - Aromatic carbons: ~115-150 ppm. - Methylene carbon (-CH ₂ -): ~40-45 ppm. - Methyl carbon (-CH ₃): ~20-22 ppm.
IR Spectroscopy	- Strong C=O stretching vibration (ester): ~1730-1750 cm ⁻¹ . - C-O stretching vibrations: ~1100-1300 cm ⁻¹ . - Aromatic C=C stretching vibrations: ~1450-1600 cm ⁻¹ . - Aromatic C-H stretching vibrations: >3000 cm ⁻¹ . - Aliphatic C-H stretching vibrations: <3000 cm ⁻¹ .
Mass Spectrometry (EI)	- Molecular ion peak (M ⁺) at m/z = 284. - Fragmentation peaks corresponding to the loss of a p-toloxo group (-OC ₇ H ₇) at m/z = 177. - A peak corresponding to the p-cresol cation [HOC ₇ H ₇] ⁺ at m/z = 108.

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of **Bis(4-methylphenyl) propanedioate**. However, the diaryl structural motif is present in numerous biologically active compounds. Structurally related diarylpentanoids and other diaryl compounds have been reported to exhibit anti-inflammatory, antioxidant, and enzyme inhibitory activities.

Postulated Anti-Inflammatory Signaling Pathway

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by **Bis(4-methylphenyl) propanedioate** is the NF- κ B pathway, a key regulator of inflammation.



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Caption: Hypothetical anti-inflammatory signaling pathway for **Bis(4-methylphenyl) propanedioate**.

Conclusion

Bis(4-methylphenyl) propanedioate is a compound with potential for further investigation in both medicinal chemistry and material science. This guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted characterization data. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. The information presented here serves as a starting point for researchers interested in exploring the potential of this and related diaryl propanedioates.

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References

- 1. Disubstituted diaryl diselenides inhibit delta-ALA-D and Na⁺, K⁺-ATPase activities in rat brain homogenates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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